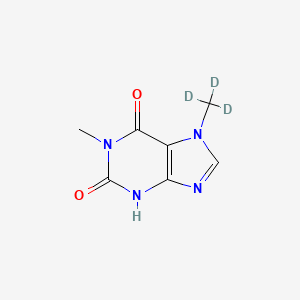

Paraxanthine-d3

説明

BenchChem offers high-quality Paraxanthine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paraxanthine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H8N4O2 |

|---|---|

分子量 |

183.18 g/mol |

IUPAC名 |

1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3 |

InChIキー |

QUNWUDVFRNGTCO-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C |

正規SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C |

製品の起源 |

United States |

Technical Whitepaper: Paraxanthine-d3 (CAS 65566-70-3) in Bioanalytical Applications

Executive Summary

Paraxanthine-d3 (CAS 65566-70-3), specifically the isotopologue 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione , serves as the critical internal standard (IS) for the precise quantification of paraxanthine in biological matrices. As the primary metabolite of caffeine (1,3,7-trimethylxanthine) in humans, paraxanthine (1,7-dimethylxanthine) is a vital biomarker for cytochrome P450 1A2 (CYP1A2) activity.

This guide addresses the structural characterization, metabolic context, and rigorous LC-MS/MS method development required to utilize Paraxanthine-d3 effectively. It moves beyond basic datasheets to provide a self-validating analytical framework for researchers in DMPK and clinical toxicology.

Part 1: Structural Characterization & Isotopic Purity

Chemical Identity

Paraxanthine-d3 is a stable isotope-labeled derivative of paraxanthine where three hydrogen atoms on the 7-methyl group are replaced by deuterium (

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione |

| Common Name | Paraxanthine-d3 (7-methyl-d3) |

| CAS Number | 65566-70-3 |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| Exact Mass | 183.0839 |

| pKa | 8.6 (Amide proton at N3) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |

Isotopic Integrity and The "Cross-Talk" Challenge

In high-sensitivity assays, the isotopic purity of the IS is paramount. A standard with <99% isotopic enrichment can contain significant amounts of the d0 (native) isotopologue.

-

The Risk: If the IS contributes a signal to the analyte channel (d0), the lower limit of quantification (LLOQ) is compromised.

-

The Check: Always run a "blank + IS" sample. Any signal in the native paraxanthine transition (181

124) indicates isotopic impurity or fragmentation cross-talk.

Part 2: Biological Context – The CYP1A2 Probe

Paraxanthine is not merely a metabolite; it is the physiological readout of CYP1A2 phenotypic activity. Approximately 84% of ingested caffeine is demethylated at the N-3 position to form paraxanthine.

Metabolic Pathway Diagram

The following diagram illustrates the demethylation cascade and the specific placement of Paraxanthine-d3 as the quantitative reference.

Figure 1: Caffeine metabolic pathway highlighting Paraxanthine as the primary CYP1A2 downstream product and the role of the IS.

Part 3: Analytical Method Development (LC-MS/MS)

As a Senior Scientist, I must emphasize that the primary failure mode in paraxanthine analysis is isobaric interference from theophylline. Both have a precursor mass of ~181 m/z and share major fragments. Paraxanthine-d3 corrects for matrix effects but cannot correct for co-eluting isobaric interferences.

Mass Spectrometry Transitions

The choice of transition depends on the specific deuteration site (N1 vs. N7). For CAS 65566-70-3 (7-methyl-d3), the label is typically retained in the primary imidazole fragment.

Table 2: Recommended MRM Transitions

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Mechanistic Note |

| Paraxanthine | 181.1 | 124.1 | 25 | Loss of methyl isocyanate ( |

| Paraxanthine-d3 | 184.1 | 127.1 | 25 | Retains |

| Theophylline | 181.1 | 124.1 | 25 | Interference: Must be chromatographically resolved |

Note: Always perform a product ion scan on your specific lot of material. If the label is on the N1-methyl (isomer), the transition would be 184

Validated Extraction Protocol

The following workflow utilizes protein precipitation (PPT), which is cost-effective and sufficient for plasma analysis given the high concentrations of methylxanthines usually present.

Reagents:

-

Stock Solution: 1 mg/mL Paraxanthine-d3 in Methanol.

-

Working IS: 500 ng/mL Paraxanthine-d3 in Acetonitrile.

-

Precipitant: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

Figure 2: Sample preparation workflow ensuring matrix normalization via Paraxanthine-d3.

Chromatographic Strategy (The "Senior Scientist" Insight)

You cannot rely on MS selectivity alone. Paraxanthine elutes before caffeine but often close to theophylline.

-

Stationary Phase: Use a high-strength silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18) to retain polar xanthines.

-

Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Acetonitrile can cause peak splitting for xanthines; Methanol is preferred for pi-pi interactions.

-

Critical Pair: Ensure baseline resolution between Paraxanthine (

~2.5 min) and Theophylline (

Part 4: Handling & Stability

-

Light Sensitivity: Xanthines are generally stable, but deuterated standards should be protected from light to prevent any potential radical-induced degradation or deuterium exchange over long periods. Store solid at -20°C.

-

Solution Stability: Stock solutions in methanol are stable for 6 months at -20°C.

-

Deuterium Exchange: The methyl-d3 groups are chemically stable and do not undergo exchange with solvent protons under standard LC-MS conditions (pH 3-8).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11953775, Paraxanthine-d3. Retrieved from [Link]

-

De Kesel, P. M., et al. (2015).[4] An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair. Talanta, 144, 62-70. Retrieved from [Link]

-

Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-MS: quantitation of complex metabolic profiles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathway of Paraxanthine-d3 in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of paraxanthine, with a special focus on the utility of its deuterated analog, paraxanthine-d3, in research and development. Paraxanthine, the primary metabolite of caffeine in humans, is gaining significant interest for its distinct pharmacological profile. Understanding its metabolic fate is crucial for drug development, pharmacokinetic modeling, and safety assessment. This document delves into the enzymatic processes governing paraxanthine's biotransformation, the analytical methodologies for its quantification, and the pivotal role of isotopically labeled internal standards like paraxanthine-d3 in ensuring analytical accuracy and reliability.

Introduction: Paraxanthine and the Significance of Isotopic Labeling

Paraxanthine (1,7-dimethylxanthine) is the principal and most abundant metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism[1]. Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potentially lower anxiogenic effects and a distinct spectrum of physiological activities[2]. This has spurred interest in its potential as a therapeutic agent and dietary supplement.

To accurately study the pharmacokinetics and metabolism of paraxanthine, a robust and reliable analytical methodology is paramount. The use of stable isotope-labeled internal standards, such as paraxanthine-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis[3]. Paraxanthine-d3 is chemically identical to paraxanthine, with the exception of three hydrogen atoms being replaced by deuterium. This subtle mass shift allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification[1][3].

The Metabolic Pathway of Paraxanthine in Humans

The metabolism of paraxanthine is a multi-step process primarily occurring in the liver, involving a concert of several key enzymes. The major metabolic routes include demethylation, oxidation, and acetylation, leading to the formation of various downstream metabolites that are subsequently excreted in the urine[1][4].

Key Enzymes and Their Roles

The biotransformation of paraxanthine is orchestrated by several key enzyme systems:

-

Cytochrome P450 1A2 (CYP1A2): This is a major enzyme involved in the metabolism of paraxanthine. It catalyzes both the 8-hydroxylation of paraxanthine to 1,7-dimethyluric acid and the demethylation to 1-methylxanthine[5][6]. The paraxanthine/caffeine ratio is a widely accepted biomarker for assessing CYP1A2 activity in vivo[7][8].

-

Cytochrome P450 2A6 (CYP2A6): Alongside CYP1A2, CYP2A6 also contributes to the 8-hydroxylation of paraxanthine to form 1,7-dimethyluric acid[6].

-

N-acetyltransferase 2 (NAT2): This enzyme is responsible for the acetylation of a ring-opened metabolite of paraxanthine, leading to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU)[1]. The activity of NAT2 can influence the relative proportions of paraxanthine metabolites.

-

Xanthine Oxidase (XO): This enzyme plays a crucial role in the purine catabolism pathway and is involved in the secondary metabolism of paraxanthine-derived metabolites. Specifically, it catalyzes the oxidation of 1-methylxanthine to 1-methyluric acid[1][9].

Major Metabolic Pathways of Paraxanthine

The intricate network of paraxanthine metabolism can be summarized into three primary pathways:

-

Pathway 1: Demethylation and Oxidation via CYP1A2 and Xanthine Oxidase: Paraxanthine undergoes demethylation at the N7-position, primarily mediated by CYP1A2, to form 1-methylxanthine. Subsequently, Xanthine Oxidase catalyzes the oxidation of 1-methylxanthine to 1-methyluric acid[1].

-

Pathway 2: 8-Hydroxylation via CYP1A2 and CYP2A6: Paraxanthine can be directly oxidized at the C8 position by both CYP1A2 and CYP2A6 to yield 1,7-dimethyluric acid[6].

-

Pathway 3: Ring Opening and Acetylation via NAT2: This pathway involves the formation of an unstable ring-opened intermediate from paraxanthine, which is then acetylated by NAT2 to form 5-acetylamino-6-formylamino-3-methyluracil (AFMU)[1].

The following diagram illustrates the major metabolic pathways of paraxanthine:

Analytical Methodology: Quantification of Paraxanthine and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for the sensitive and specific quantification of paraxanthine and its metabolites in biological matrices such as plasma, urine, and saliva[10][11]. The use of a deuterated internal standard, such as paraxanthine-d3, is critical for achieving accurate and reproducible results.

The Role and Justification of Paraxanthine-d3 as an Internal Standard

The ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the detector. Paraxanthine-d3 fulfills these criteria perfectly. Its deuterium atoms increase its mass by three daltons, allowing for clear differentiation from endogenous paraxanthine in the mass spectrometer. However, this mass difference is small enough that it does not significantly alter its chromatographic retention time or ionization efficiency, ensuring that it closely tracks the analyte throughout the analytical process.

Kinetic Isotope Effect (KIE): A potential concern with deuterated standards is the kinetic isotope effect, where the heavier isotope can lead to a slower rate of chemical reactions, including metabolic breakdown[12]. However, for the purpose of an internal standard in pharmacokinetic studies, the metabolic stability of the standard itself is not the primary concern, as it is added to the sample after collection and is used to normalize for variations during the analytical procedure. The key assumption is that the deuterated and non-deuterated forms behave identically during sample preparation and analysis. For CYP-mediated metabolism, the C-H bond cleavage is often a rate-limiting step, and deuterium substitution at the site of metabolism can slow down the reaction[12]. However, in the case of paraxanthine-d3, the deuterium labels are typically on a methyl group, which is a site of demethylation. While a KIE may exist, its impact on the utility of paraxanthine-d3 as an internal standard for quantifying the parent compound is generally considered negligible, as the standard and analyte co-elute and experience the same analytical variations.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.

A. Protein Precipitation (for Plasma/Serum):

This is a rapid and simple method for removing proteins from plasma or serum samples.

Protocol:

-

To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (paraxanthine-d3).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine):

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

Protocol:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the biological sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

The following diagram outlines a typical SPE workflow:

LC-MS/MS Instrumentation and Parameters

A typical LC-MS/MS method for paraxanthine analysis involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.

Table 1: Typical MRM Transitions for Paraxanthine and Paraxanthine-d3

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Paraxanthine | 181.1 | 124.1 | 25 |

| Paraxanthine-d3 | 184.1 | 124.1 | 25 |

Note: The product ion for both is the same as the fragmentation occurs at a part of the molecule that does not contain the deuterium labels.[13]

Quantitative Data and Method Validation

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect.

Table 2: Representative Pharmacokinetic Parameters of Paraxanthine in Humans

| Parameter | Value | Reference |

| Half-life (t½) | ~3-5 hours | [14] |

| Volume of Distribution (Vd) | ~0.7 L/kg | [7] |

| Clearance (CL) | ~0.04 L/h/kg | [7] |

Table 3: Example of LC-MS/MS Method Validation Data for Paraxanthine in Human Plasma

| Parameter | Result | Reference |

| Linearity Range | 1 - 1000 ng/mL | [15] |

| LLOQ | 1 ng/mL | [15] |

| Accuracy (%RE) | -5.2% to 8.5% | [10] |

| Precision (%RSD) | < 10% | [10] |

| Recovery | > 85% | [16] |

| Matrix Effect | Minimal with IS | [16] |

Conclusion and Future Directions

The metabolic pathway of paraxanthine is a complex yet well-characterized process involving several key enzymes. The use of deuterated internal standards, particularly paraxanthine-d3, is indispensable for the accurate and precise quantification of paraxanthine and its metabolites in biological matrices. The detailed analytical protocols and validation data presented in this guide provide a solid foundation for researchers and drug development professionals working with this intriguing molecule.

Future research should continue to explore the inter-individual variability in paraxanthine metabolism, driven by genetic polymorphisms in enzymes like CYP1A2 and NAT2. Furthermore, a deeper understanding of the pharmacological activities of the downstream metabolites of paraxanthine will provide a more complete picture of its overall physiological effects. The continued application of robust bioanalytical methods, underpinned by the use of stable isotope-labeled internal standards, will be crucial in advancing our knowledge in these areas.

References

-

Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine. (n.d.). PubMed. [Link]

-

Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Dove Press. [Link]

-

Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. (n.d.). BASi. [Link]

-

Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. (1985). Drug Metabolism and Disposition. [Link]

-

Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. (2021). MDPI. [Link]

-

Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1. (n.d.). ClinPGx. [Link]

-

Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping. (2020). MDPI. [Link]

-

Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). Molecules. [Link]

-

Paraxanthine - Wikipedia. (n.d.). [Link]

-

An optimized and validated SPE-LC–MS/MS method for the determination of caffeine and paraxanthine in hair. (2015). Talanta. [Link]

-

Metabolic pathways of caffeine and its primary metabolite, 17X, in humans. (n.d.). ResearchGate. [Link]

-

HPLC determination of caffeine and paraxanthine in urine: An assay for cytochrome P450 1A2 activity. (2007). PubMed. [Link]

-

The effect of caffeine dose on caffeine and paraxanthine changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial. (2024). Journal of the International Society of Sports Nutrition. [Link]

-

Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice. (2022). Nutrients. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). PubMed. [Link]

-

Multiple reaction monitoring (MRM) transitions of the data acquisition method for caffeine, theobromine, theophylline and paraxanthine, and the internal standards 13 C 3 -caffeine and theobromine-d 6. (n.d.). ResearchGate. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. [Link]

-

Kinetic parameters (K m , V max , D-and Z-values) of xanthine oxidase and xanthine oxidoreductase in raw, heat treated † , and a week stored milk at +4, −20, −80 °C. (n.d.). ResearchGate. [Link]

-

Paraxanthine safety and comparison to caffeine. (2023). Frontiers in Toxicology. [Link]

-

Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice. (2022). MDPI. [Link]

-

Xanthine Oxidase—A Personal History. (2023). Molecules. [Link]

-

Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). PubMed Central. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). ResearchGate. [Link]

-

CYP2A6 is a principal enzyme involved in hydroxylation of 1,7-dimethylxanthine, a main caffeine metabolite, in humans. (n.d.). ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers. (n.d.). Clinical Pharmacology & Therapeutics. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). Methods in Enzymology. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS ONE. [Link]

-

Paraxanthine/Caffeine Ratio : As an Index for CYP1A2 Activity in Polycyclic Aromatic Hydrocarbons Exposed Subjects. (2003). Journal of the Medical Association of Thailand = Chotmaihet thangphaet. [Link]

-

Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. (1985). PubMed. [Link]

-

A Dose-Response Study to Examine Paraxanthine's Impact on Energy Expenditure, Hunger, Appetite, and Lipolysis. (2024). Taylor & Francis Online. [Link]

-

K m and V max values of xanthine oxidase at different concentrations of HET4. (n.d.). ResearchGate. [Link]

-

Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Deuterium Kinetic Isotope Effect on EET Determination. (2022). YouTube. [Link]

-

Xanthine oxidase - Wikipedia. (n.d.). [Link]

-

Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run. (2024). PubMed. [Link]

-

Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (n.d.). PubMed Central. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. (n.d.). PubMed Central. [Link]

-

Simultaneous multiplexed quantification of caffeine and its major metabolites theobromine and paraxanthine using surface-enhanced Raman scattering. (2015). PubMed. [Link]

-

Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). PubMed Central. [Link]

-

Disposition kinetics of caffeine and paraxanthine in Nile tilapia (Oreochromis niloticus): characterization of the main metabolites. (2010). PubMed. [Link]

Sources

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paraxanthine/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 10. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 14. The effect of caffeine dose on caffeine and paraxanthine changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Paraxanthine-d3 Internal Standard for Caffeine Metabolism

Precision CYP1A2 Phenotyping via LC-MS/MS

Executive Summary

In the landscape of drug development and personalized medicine, Cytochrome P450 1A2 (CYP1A2) remains a critical enzyme, responsible for the metabolism of approximately 10-15% of clinically used drugs (e.g., clozapine, duloxetine, theophylline). Caffeine is the industry-standard probe drug for assessing CYP1A2 activity in vivo.[1] However, the accuracy of this phenotyping relies entirely on the precise quantification of its primary metabolite, Paraxanthine (1,7-dimethylxanthine) .

This guide details the technical implementation of Paraxanthine-d3 as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Unlike external calibration, the use of a stable isotope-labeled IS is mandatory to correct for matrix effects, extraction efficiency, and ionization suppression, particularly in complex biological matrices like human plasma or saliva.

The Biological Imperative: CYP1A2 and the Metabolic Ratio

Caffeine (1,3,7-trimethylxanthine) is metabolized primarily (approx. 95%) by hepatic CYP1A2.[2][3][4] The primary metabolic pathway involves N3-demethylation to form Paraxanthine.[2][5][6] While minor pathways produce Theobromine and Theophylline, the Paraxanthine/Caffeine molar ratio (measured 3–7 hours post-dose) is the most robust surrogate for systemic caffeine clearance and, by extension, CYP1A2 activity.

Diagram 1: Caffeine Metabolism Pathway

The following pathway illustrates the central role of CYP1A2 in converting Caffeine to Paraxanthine, highlighting the necessity of distinguishing these metabolites.

Caption: Primary metabolic clearance of Caffeine via CYP1A2, yielding Paraxanthine as the dominant marker for enzymatic activity.[2][3][4][5][6][7][8][9]

Technical Specifications: Paraxanthine-d3[2]

To ensure assay integrity, the internal standard must mimic the analyte's physicochemical properties without interfering with the native signal. Paraxanthine-d3 (1-methyl-d3-7-methylxanthine) is the preferred choice over d9-caffeine for quantifying paraxanthine because it shares the exact retention time and ionization behavior of the target analyte.

| Feature | Specification |

| Chemical Name | 1,7-Dimethylxanthine-d3 |

| Isotopic Label | Deuterium (d3) on the N1-methyl group |

| Molecular Weight | ~183.2 g/mol (Native Paraxanthine: 180.2 g/mol ) |

| Mass Shift | +3 Da (Sufficient to avoid isotopic overlap with native M+2 isotopes) |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |

| Storage | -20°C (Solid); -70°C (Stock Solution in Methanol) |

Critical Analytical Challenge: Isomeric Separation

The Pitfall: Paraxanthine and Theophylline are constitutional isomers. Both have a molecular weight of 180.2 Da and share similar fragmentation patterns (e.g., m/z 181

-

Risk: Co-elution leads to falsely elevated Paraxanthine quantification, invalidating the CYP1A2 phenotype.

-

Solution: The chromatographic method must baseline-separate these two isomers. A standard C18 column with an optimized gradient (methanol/water or acetonitrile/water with formic acid) is required.

Validated LC-MS/MS Protocol

This protocol outlines a self-validating workflow using Protein Precipitation (PPT), which is cost-effective and high-throughput for plasma samples.

5.1 Reagents & Preparation

-

IS Working Solution: Paraxanthine-d3 at 500 ng/mL in Methanol.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

5.2 Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50

L of human plasma/saliva into a 96-well plate. -

Spike IS: Add 150

L of IS Working Solution (Paraxanthine-d3 in MeOH). This step simultaneously precipitates proteins and adds the internal standard. -

Vortex: Mix vigorously for 5 minutes.

-

Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

-

Dilute: Transfer 100

L of supernatant to a fresh plate and dilute with 100

5.3 LC-MS/MS Parameters

Chromatography:

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6

m) or equivalent. -

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 40% B over 4 minutes. (Shallow gradient required to separate isomers).

Mass Spectrometry (MRM Mode): Quantification is performed in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Caffeine | 195.2 | 138.0 | Probe Drug |

| Paraxanthine | 181.1 | 124.2 | Primary Metabolite |

| Paraxanthine-d3 | 184.1 | 124.2 | Internal Standard |

| Theophylline | 181.1 | 124.2 | Interference (Monitor to ensure separation) |

Note: The transition 184.1

Diagram 2: Analytical Workflow

This diagram visualizes the critical control points in the assay, from sample extraction to data output.

Caption: Step-by-step LC-MS/MS workflow ensuring accurate quantification via stable isotope dilution.

Validation & Quality Assurance

To ensure the trustworthiness of the data, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):

-

Linearity: Calibration curves (weighted

) must cover the expected biological range (e.g., 50–5000 ng/mL). The correlation coefficient ( -

Matrix Effect (ME):

-

The IS Advantage: While absolute ME may vary, the IS-normalized Matrix Factor should be close to 1.0, proving that Paraxanthine-d3 compensates for ion suppression.

-

-

Accuracy & Precision: Intra- and inter-day variability must be

(

Data Interpretation: The Metabolic Ratio

Once concentrations are determined using the Paraxanthine-d3 corrected calibration curve, the CYP1A2 phenotype is calculated as:

-

Slow Metabolizers: Ratio < 0.15

-

Intermediate Metabolizers: Ratio 0.15 – 0.30

-

Fast Metabolizers: Ratio > 0.30 (Note: Cut-off values may vary based on specific population studies).

References

-

Fuhr, U., et al. (1996). "Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva." Pharmacogenetics. Link

-

Perera, V., et al. (2010). "Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma." Biomedical Chromatography. Link

-

Chen, Y., et al. (2017). "Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application." Biomedical Chromatography. Link

-

Cayman Chemical. "Paraxanthine-d3 Product Information & Stability." Link

-

FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. mygenome.asia [mygenome.asia]

- 10. scispace.com [scispace.com]

Application Note: A Robust and Validated UHPLC-MS/MS Method for the Sensitive Quantification of Paraxanthine in Human Plasma Using Paraxanthine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a high-throughput, sensitive, and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of paraxanthine in human plasma. Paraxanthine, the major metabolite of caffeine, is a significant biomarker for assessing caffeine metabolism and cytochrome P450 1A2 (CYP1A2) enzyme activity.[1][2][3] The method utilizes a stable isotope-labeled internal standard, paraxanthine-d3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it amenable for routine analysis of a large number of samples. The method has been validated according to the general principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8]

Introduction: The Significance of Paraxanthine Quantification

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism. Its formation is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2. Consequently, the plasma concentration of paraxanthine, often expressed as a ratio to caffeine, serves as a reliable biomarker for CYP1A2 activity.[1][2][9] Monitoring CYP1A2 phenotype is crucial in clinical pharmacology for dose adjustments of various therapeutic drugs metabolized by this enzyme and in toxicological studies.[2] Furthermore, paraxanthine itself exhibits pharmacological activity, acting as a central nervous system stimulant.[10]

Given its importance, a robust, reliable, and high-throughput analytical method for the accurate quantification of paraxanthine in biological matrices is essential for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. UHPLC-MS/MS offers unparalleled sensitivity and selectivity for this application.[9][11][12]

Principle of the Method

This method employs a straightforward protein precipitation step to extract paraxanthine and the internal standard (IS), paraxanthine-d3, from human plasma. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.[1][2][9]

The extracted sample is then injected into a UHPLC system for chromatographic separation on a C18 reversed-phase column. The separation is achieved using a rapid gradient elution with a mobile phase consisting of formic acid in water and methanol. This ensures the separation of paraxanthine from other endogenous plasma components and potential isomeric interferences like theophylline.[11][13]

The eluent from the UHPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both paraxanthine and paraxanthine-d3.[11][14]

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| Paraxanthine | ≥98% | Sigma-Aldrich |

| Paraxanthine-d3 | ≥98%, 99 atom % D | Toronto Research Chemicals |

| Methanol | LC-MS Grade | Fisher Scientific |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Human Plasma (K2-EDTA) | BioIVT |

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and ensuring the accuracy of the entire assay. Using a solvent in which the analytes are highly soluble and stable is crucial.

-

Paraxanthine Stock Solution (1 mg/mL): Accurately weigh 10 mg of paraxanthine and dissolve in 10 mL of methanol.

-

Paraxanthine-d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of paraxanthine-d3 and dissolve in 1 mL of methanol.

-

Paraxanthine Working Solutions: Prepare a series of working solutions by serially diluting the paraxanthine stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the paraxanthine-d3 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis by clogging the column or suppressing the analyte signal in the mass spectrometer.[15][16][17][18] Acetonitrile is a commonly used and efficient precipitation solvent.[17][18] The addition of the internal standard to the precipitation solvent allows for simultaneous extraction and accurate quantification.

Protocol:

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (100 ng/mL paraxanthine-d3 in acetonitrile).

-

Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. fyonibio.com [fyonibio.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note & Protocol: Robust Solid-Phase Extraction of Paraxanthine-d3 from Human Urine for High-Throughput Bioanalysis

Abstract

This application note presents a detailed and validated protocol for the solid-phase extraction (SPE) of Paraxanthine-d3 from human urine. Paraxanthine, the primary metabolite of caffeine, is a significant biomarker in clinical and metabolic studies.[1][2] The use of a deuterated internal standard, Paraxanthine-d3, is crucial for accurate quantification via mass spectrometry by correcting for matrix effects and sample processing variability.[3][4] This guide provides a step-by-step methodology, the scientific rationale behind each step, and expected performance characteristics, tailored for researchers, scientists, and drug development professionals. The described protocol utilizes a hydrophilic-lipophilic balanced (HLB) SPE sorbent, offering robust and reproducible extraction for a wide range of analytes from complex biological matrices.[5][6]

Introduction: The Rationale for Paraxanthine-d3 Extraction

Paraxanthine (1,7-dimethylxanthine) is the principal human metabolite of caffeine, accounting for approximately 84% of its metabolism.[1][7] Its concentration in biological fluids like urine is a key indicator of caffeine intake and cytochrome P450 1A2 (CYP1A2) enzyme activity.[8] For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the incorporation of a stable isotope-labeled internal standard is best practice.[3] Paraxanthine-d3, being chemically identical to paraxanthine but with a distinct mass, co-elutes and experiences similar ionization effects, thereby enabling highly accurate and precise quantification.[3][4]

Urine presents a complex analytical matrix containing various salts, endogenous compounds, and other metabolites that can interfere with analysis and cause ion suppression or enhancement in mass spectrometry.[9] Solid-phase extraction (SPE) is a highly effective sample preparation technique for removing these interferences and concentrating the analyte of interest.[10][11][12] This protocol is designed to provide a clean extract, leading to improved analytical sensitivity and prolonged instrument performance.[11]

Physicochemical Properties of Paraxanthine

Understanding the properties of paraxanthine is fundamental to designing an effective SPE method.

| Property | Value | Significance for SPE |

| Molar Mass | 180.167 g/mol | Relevant for mass spectrometry settings. |

| LogP | -0.2 (Computed) | Indicates a relatively polar nature, guiding the choice of SPE sorbent. |

| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and ethanol.[13][14] | Dictates the choice of solvents for sample pre-treatment and elution. |

| pKa | Data not readily available, but as a xanthine, it possesses weakly acidic and basic properties. | pH adjustment of the sample can influence its charge state and retention on ion-exchange sorbents. |

Principle of Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol employs a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent. This type of sorbent is advantageous for several reasons:

-

Dual Retention Mechanism: HLB sorbents contain both hydrophilic (e.g., N-vinylpyrrolidone) and lipophilic (e.g., divinylbenzene) moieties.[5] This allows for the retention of a broad spectrum of compounds, from polar to non-polar.

-

High Capacity and Stability: Polymeric sorbents are stable across a wide pH range and have a higher binding capacity compared to traditional silica-based sorbents.

-

Reduced Method Development Time: The broad selectivity of HLB often leads to successful extraction with minimal optimization.[5]

The workflow for SPE is a multi-step process designed to maximize the recovery of the analyte while minimizing interferences.

Caption: General workflow of the solid-phase extraction protocol.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Paraxanthine-d3 | ≥98% purity | Commercially available |

| Blank Human Urine | - | Pooled from donors |

| HLB SPE Cartridges | 30 mg, 1 mL | Various |

| Methanol | HPLC Grade | Fisher Scientific, Sigma-Aldrich |

| Acetonitrile | HPLC Grade | Fisher Scientific, Sigma-Aldrich |

| Formic Acid | LC-MS Grade | Sigma-Aldrich |

| Deionized Water | 18.2 MΩ·cm | In-house water purification system |

| SPE Vacuum Manifold | - | Waters, Agilent, etc. |

Detailed Step-by-Step Protocol

This protocol is optimized for a 1 mL urine sample. Volumes may be scaled as needed, but cartridge capacity should be considered.

Preparation of Solutions

| Solution | Composition | Purpose |

| Sample Pre-treatment Solution | 2% Formic Acid in Deionized Water | Acidify sample to ensure consistent ionization state of the analyte. |

| Conditioning Solvent | 1 mL Methanol | Wets the polymeric sorbent and activates it for retention. |

| Equilibration Solvent | 1 mL Deionized Water | Removes the organic conditioning solvent and prepares the sorbent for the aqueous sample. |

| Wash Solvent | 1 mL 5% Methanol in Deionized Water | Removes polar interferences without eluting the analyte. |

| Elution Solvent | 1 mL 90% Methanol in Deionized Water | Disrupts the interaction between the analyte and the sorbent, allowing for its collection. |

Extraction Procedure

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

-

Take 1 mL of the supernatant and add 1 mL of the Sample Pre-treatment Solution.

-

Spike with Paraxanthine-d3 working solution to the desired concentration.

-

Vortex briefly.

-

-

SPE Cartridge Preparation and Extraction:

-

Place the HLB cartridges on the vacuum manifold.

-

Condition: Add 1 mL of Methanol to each cartridge. Allow it to pass through by gravity or with minimal vacuum. Do not let the sorbent bed go dry.

-

Equilibrate: Add 1 mL of Deionized Water to each cartridge. Allow it to pass through, ensuring the sorbent bed remains wet.

-

Load: Load the 2 mL of pre-treated sample onto the cartridge. Apply a slow, steady vacuum to achieve a flow rate of approximately 1-2 mL/minute.[15]

-

Wash: Add 1 mL of 5% Methanol in Deionized Water. Apply vacuum to pull the wash solvent through.

-

Dry: After the wash, apply a high vacuum for 1-2 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution with a non-aqueous solvent.

-

Elute: Place collection tubes in the manifold rack. Add 1 mL of 90% Methanol in Deionized Water. Allow the solvent to soak the sorbent for 30 seconds, then apply a slow vacuum to pull the eluent through into the collection tubes.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for analysis.

-

Caption: Step-by-step visual guide to the SPE protocol.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability.[16][17][18] Key validation parameters according to FDA and EMA guidelines include accuracy, precision, selectivity, recovery, and matrix effect.[16][19]

Expected Performance Characteristics

| Parameter | Acceptance Criteria (Typical) | Expected Result with this Protocol |

| Recovery | Consistent and reproducible | >85% |

| Matrix Effect | CV ≤ 15% | Within acceptable limits |

| Accuracy | Within ±15% of nominal (±20% at LLOQ)[17] | Meets criteria |

| Precision (CV) | ≤ 15% (≤ 20% at LLOQ)[17] | Meets criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High selectivity achieved |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Recovery | Sorbent bed dried out before loading: The activated sorbent surface is no longer receptive to the aqueous sample.[15][20] | Ensure the sorbent bed remains wet between the conditioning, equilibration, and loading steps. Re-condition the cartridge if it dries out. |

| Sample loading flow rate too high: Insufficient contact time between the analyte and the sorbent.[15][21] | Decrease the vacuum to achieve a flow rate of 1-2 mL/minute. | |

| Elution solvent too weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction. | Increase the percentage of organic solvent in the elution mixture. | |

| Poor Reproducibility | Inconsistent flow rates: Variable vacuum leads to differences in retention and elution between samples. | Use a vacuum manifold with good control over flow rates for each well. |

| Incomplete drying before elution: Residual aqueous wash solvent can weaken the elution solvent. | Ensure the drying step is sufficient (1-2 minutes of high vacuum). | |

| High Matrix Effects | Inefficient wash step: Endogenous interferences are not adequately removed. | Optimize the wash solvent. A slightly stronger wash (e.g., 10% Methanol) may be tested, but check for analyte breakthrough. |

| Co-elution of phospholipids: A common issue with biological matrices. | Consider a stronger wash or a different SPE sorbent chemistry if matrix effects persist. |

Conclusion

This application note provides a comprehensive and robust protocol for the solid-phase extraction of Paraxanthine-d3 from human urine using HLB sorbent. The methodology is designed to be easily implemented in a high-throughput laboratory setting, yielding clean extracts and enabling accurate, reproducible quantification by LC-MS. By understanding the scientific principles behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific bioanalytical needs.

References

- ACS Publications. (2021, November 12). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14.

-

Wikipedia. Paraxanthine. Retrieved from [Link]

-

Hawach. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

-

Chromatography Today. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Retrieved from [Link]

-

PubMed. (2007). HPLC determination of caffeine and paraxanthine in urine: An assay for cytochrome P450 1A2 activity. Retrieved from [Link]

-

Wikipedia. Caffeine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of Teophiline and Paraxanthine in Urine Samples by HPLC Using the H-point Standard Additions Method. Retrieved from [Link]

-

PubChem - NIH. Paraxanthine | C7H8N4O2 | CID 4687. Retrieved from [Link]

-

European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

Organomation. What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

-

PubMed. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine. Retrieved from [Link]

-

Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

-

Waters. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

-

PMC. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

-

CDC Stacks. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. Retrieved from [Link]

-

Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

PubMed. (2018, July 27). Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. Retrieved from [Link]

-

Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

-

LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solid-phase extraction for determination of caffeine and its dimethylxanthine metabolites in rat urine using high performance liquid chromatography and its application | Request PDF. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

-

Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubMed. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

-

ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

-

LCGC International. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simultaneous Determination of Theobromine, Paraxanthine, Theophylline, and Caffeine in Urine by Reversed-Phase High-Performance Liquid Chromatography with Diode Array UV Detection. Retrieved from [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. Paraxanthine - Wikipedia [en.wikipedia.org]

- 2. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. sepscience.com [sepscience.com]

- 7. Caffeine - Wikipedia [en.wikipedia.org]

- 8. HPLC determination of caffeine and paraxanthine in urine: An assay for cytochrome P450 1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. specartridge.com [specartridge.com]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. welch-us.com [welch-us.com]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

- 18. elearning.unite.it [elearning.unite.it]

- 19. database.ich.org [database.ich.org]

- 20. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]

High-Throughput CYP1A2 Phenotyping via LC-MS/MS: The Paraxanthine-d3 Protocol

Abstract & Introduction

Cytochrome P450 1A2 (CYP1A2) is a major hepatic enzyme responsible for the metabolism of approximately 5-10% of clinically used drugs, including clozapine, olanzapine, and tizanidine. Its activity is highly variable (up to 40-fold) due to genetic polymorphisms (e.g., CYP1A2*1F) and environmental factors such as smoking (induction) and oral contraceptive use (inhibition).

Standardizing CYP1A2 phenotyping is critical for drug development and precision medicine. While caffeine clearance is the "gold standard," it requires multiple blood draws. This guide details a high-throughput, single-point phenotyping protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Core Innovation: This protocol utilizes Paraxanthine-d3 as a stable isotope internal standard (IS). Unlike external calibration methods, the use of a deuterated analog of the primary metabolite compensates for matrix effects (ionization suppression) inherent in rapid "dilute-and-shoot" or protein precipitation workflows, ensuring regulatory-grade accuracy (FDA/EMA) in high-volume studies.

Biological Mechanism & Rationale

Caffeine (1,3,7-trimethylxanthine) is the ideal probe substrate for CYP1A2. Approximately 95% of caffeine is metabolized by CYP1A2, with the primary pathway (80%) being N3-demethylation to form Paraxanthine (1,7-dimethylxanthine).

The metabolic ratio of Paraxanthine to Caffeine (17X/137X) in plasma or saliva at a fixed time point (typically 6 hours) correlates strongly (

Figure 1: The CYP1A2 Probe Pathway

This diagram illustrates the specific N3-demethylation pathway targeted by this assay.

Caption: CYP1A2-mediated N3-demethylation of Caffeine to Paraxanthine is the rate-limiting step utilized for phenotyping.

Materials & Reagents

To ensure reproducibility, use LC-MS grade solvents and certified reference materials.

| Component | Specification | Purpose |

| Probe Substrate | Caffeine (100 mg tablets or solution) | In vivo probe.[1] |

| Analyte Standards | Caffeine, Paraxanthine (neat standards) | Calibration curve generation. |

| Internal Standard | Paraxanthine-d3 (1,7-dimethyl-d3-xanthine) | Corrects for Paraxanthine recovery & matrix effects. |

| Optional IS | Caffeine-d3 or 13C3-Caffeine | Corrects for Caffeine recovery (recommended for highest precision). |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic eluent. |

| Precipitation Agent | Acetonitrile (ACN) | Protein crash solvent. |

Experimental Protocol

Phase 1: Clinical Sampling (The "Golden Window")

The timing of sample collection is the single most critical variable outside of the analytical method.

-

Preparation: Subject must abstain from caffeine (coffee, tea, chocolate, cola) for 24 hours prior to dosing.

-

Dosing: Administer 100 mg Caffeine orally (standardized tablet preferred over coffee to ensure exact dosage).

-

Wait Period: 6 Hours post-dose.

-

Why 6 hours? This allows the distribution phase to complete and the metabolic ratio to stabilize, reflecting the elimination rate constant (

).

-

-

Collection:

-

Plasma: Collect 2mL blood in EDTA or Heparin tubes. Centrifuge at 2000 x g for 10 min.

-

Saliva (Non-invasive): Subject provides ~2mL passive drool. Note: Saliva concentrations correlate well with plasma free fraction (

), but correction factors may apply.

-

Phase 2: High-Throughput Sample Preparation

We utilize a "Crash & Shoot" methodology suitable for 96-well plates.

-

Aliquot: Transfer 50 µL of plasma/saliva into a 96-well deep-well plate.

-

Internal Standard Addition: Add 200 µL of Acetonitrile containing Paraxanthine-d3 (200 ng/mL).

-

Mixing: Vortex vigorously for 2 minutes.

-

Clarification: Centrifuge plate at 4000 rpm (3200 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a fresh analysis plate containing 100 µL of Water (0.1% Formic Acid).

-

Why dilute? Reduces solvent strength to prevent peak broadening (fronting) during injection onto the Reverse Phase column.

-

Figure 2: The Analytical Workflow

Visualizing the critical path from patient to data.

Caption: Step-by-step workflow ensuring sample integrity and internal standard equilibration.

LC-MS/MS Conditions & Parameters

Critical Separation Warning: Paraxanthine and Theophylline (another caffeine metabolite) are structural isomers with the same molecular weight and often share MRM transitions. They must be chromatographically separated, or the phenotype calculation will be erroneous.

Chromatography (LC)[2]

-

Column: Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent high-retention strength silica.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B (Isocratic hold)

-

0.5-3.0 min: 5% -> 40% B (Linear ramp)

-

3.0-4.0 min: 95% B (Wash)

-

4.1-6.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)[2][4][5][6]

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Retention Time (approx) |

| Caffeine | 195.1 | 138.1 | 35 | 25 | 2.8 min |

| Paraxanthine | 181.1 | 124.1 | 35 | 27 | 2.1 min |

| Theophylline | 181.1 | 124.1 | 35 | 27 | 1.8 min |

| Paraxanthine-d3 (IS) | 184.1 | 127.1 | 35 | 27 | 2.1 min |

Note: Theophylline elutes earlier than Paraxanthine on C18 phases. Ensure baseline resolution (

Data Analysis & Phenotyping[2][7][8][9]

Calculation

-

Quantification: Calculate the concentration of Paraxanthine (

) and Caffeine ( -

Caffeine Metabolic Ratio (CMR):

(Molar units are preferred, but if mass units are used, the ratio remains valid for relative comparison).

Interpretation

-

Poor Metabolizer (PM): CMR < 0.3

-

Intermediate Metabolizer (IM): 0.3 < CMR < 0.7

-

Extensive/Rapid Metabolizer (EM): CMR > 0.7

-

Smokers often exhibit CMR > 1.0 due to CYP1A2 induction.

-

Expert Tips & Troubleshooting

-

The "Theophylline Trap": Even if the subject did not take theophylline medication, trace amounts can be formed from caffeine. If your LC method does not separate Theophylline from Paraxanthine, your Paraxanthine signal will be artificially high, skewing the phenotype toward "Rapid Metabolizer."

-

Matrix Effects: Saliva contains mucins that can clog columns. The high-speed centrifugation step is non-negotiable. If using saliva, consider a freeze-thaw cycle prior to aliquoting to break down mucins.

-

IS Purity: Ensure your Paraxanthine-d3 is 1,7-dimethyl-d3. Some vendors sell "Caffeine metabolite mixture" standards. Verify the label.[5]

-

Linearity: Caffeine concentrations can be high (up to 10 µg/mL). Ensure your calibration curve extends high enough, or dilute samples that exceed the Upper Limit of Quantification (ULOQ).

References

-

FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. U.S. Food and Drug Administration.[5] Available at: [Link][5][6][7]

-

Fuhr, U., et al. (1996). Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine.[8][9][10][11][12] Pharmacogenetics. Available at: [Link]

-

Perera, V., et al. (2010). CYP1A2 activity in South Asians and Europeans. British Journal of Clinical Pharmacology. Available at: [Link]

-

De Kesel, P. M., et al. (2016). An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair.[2][13][14] Talanta. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomic Biomarkers in US FDA-Approved Drug Labels (2000–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: High-Resolution Separation of Xanthine Isomers

The Core Challenge: Why This Separation Fails

The Problem: You are likely observing signal in your Paraxanthine-d3 (Internal Standard) channel even when injecting neat Theophylline, or your Paraxanthine quantification is consistently biased low in samples with high Theophylline concentrations.

The Mechanism: This is not just chemical isomerism; it is an isotopic crosstalk event.

-

Isobaric Overlap: Paraxanthine and Theophylline are structural isomers (

, MW 180.16). They share the same precursor ion ( -

Isotopic Interference: Paraxanthine-d3 has a precursor of

184.1. Theophylline, when present at high concentrations (e.g., therapeutic levels or heavy caffeine consumers), generates a naturally occurring

If these two compounds co-elute, the Theophylline M+3 isotope effectively "contaminates" the Internal Standard signal, leading to quantitative errors.

Visualizing the Interference

The following diagram illustrates the failure mode and the required resolution strategy.

Caption: Figure 1. Mechanism of isotopic crosstalk where Theophylline M+3 mimics Paraxanthine-d3. Chromatographic separation (Cluster 1) is the only robust defense.

Troubleshooting & Optimization Guide

Module A: Chromatographic Resolution (Primary Defense)

Standard C18 columns often fail to separate these isomers because their hydrophobicity is nearly identical. You must rely on shape selectivity or pi-pi interactions .

Recommended Protocol:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Stationary Phase | RP-Amide or Phenyl-Hexyl | Amide and Phenyl phases offer alternative selectivity mechanisms (dipole-dipole, pi-pi) that differentiate the methyl group positioning better than C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Maintains ionization efficiency. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol (protic solvent) often provides better selectivity for xanthine isomers than Acetonitrile (aprotic). |

| Gradient Profile | Shallow Gradient (e.g., 5% to 15% B over 4 mins) | Isomers require high retention factors (

Module B: Mass Spectrometry Tuning (Secondary Defense)

If chromatography is optimized but background noise persists, verify your transitions.

Transition Table:

| Analyte | Precursor (

Note: If you monitor 184.1 -> 124.1 for your IS, you are at higher risk of interference because the d3 label might be lost during fragmentation, or Theophylline M+3 might fragment similarly.

Step-by-Step Optimization Workflow

Follow this logic gate to validate your method.

Caption: Figure 2. Decision tree for eliminating crosstalk. Note that if RT separation is achieved, the mass spectral interference becomes irrelevant.

Frequently Asked Questions (FAQ)

Q1: I am using a C18 column and cannot switch. How can I separate them? A: If locked into C18, you must optimize the mobile phase temperature and pH.

-

Temperature: Lowering the column temperature (e.g., to 25°C or 30°C) often improves selectivity for these isomers, though it increases backpressure.

-

pH: Using a buffered mobile phase (Ammonium Acetate, pH 4.5-5.0) rather than just formic acid can sometimes alter the ionization/retention balance enough to split the peaks.[1] However, RP-Amide is significantly superior [1].

Q2: Why does my Paraxanthine-d3 signal drop in patient samples? A: This is likely Ion Suppression , not interference. If you are using a "Dilute and Shoot" method, phospholipids in the plasma can suppress the ionization of your IS.

-

Test: Monitor the IS peak area in neat standards vs. matrix samples.

-

Fix: Implement Protein Precipitation (PPT) or Solid Phase Extraction (SPE) to remove matrix components [2].

Q3: Can I use Theophylline-d6 instead? A: Yes, but it is often more expensive and less available. Furthermore, if you are quantifying both analytes, you need distinct Internal Standards for each to account for the slight retention time differences (and therefore different matrix effects) between the two isomers.

References

-

Bossi, R., & Bech, B. H. (2012). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.[2] LCGC Europe, 25(1).

-

Sun, R., Bravo, O. J., & Engel, B. J. (2011). Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. BASi.

-

Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine.[3] Journal of Chromatography B, 688(2), 245-254.[3]

Sources

Technical Guide: Correcting Isotopic Contribution in Paraxanthine-d3 Data

The following technical guide is structured as a Tier 3 Support Knowledge Base article, designed for direct application by bioanalytical scientists.

Document ID: TS-LCMS-PX-04 Topic: Isotopic Overlap Correction & Internal Standard Cross-Talk Audience: Bioanalytical Scientists, DMPK Researchers Last Updated: February 6, 2026[1]

Executive Summary

In LC-MS/MS assays for Paraxanthine (1,7-dimethylxanthine), the use of stable isotope-labeled internal standards (SIL-IS), specifically Paraxanthine-d3, is the gold standard for normalization.[1] However, isotopic impurity (presence of d0 in d3) and natural isotopic abundance (contribution of analyte M+3 to IS) can compromise quantitation.

This guide details the diagnostic steps to identify these interferences and provides a validated mathematical framework to correct peak areas, ensuring linear calibration and accurate lower limits of quantitation (LLOQ).

Diagnostic & Detection: Do You Have an Isotope Problem?

Before applying mathematical corrections, verify if isotopic contribution is the root cause of your data irregularity.

Symptom A: The "Impossible" Intercept

Observation: Your calibration curve shows a significant positive y-intercept, or your solvent blanks (containing IS) show a peak at the analyte retention time.

Cause: IS

Symptom B: Non-Linearity at High Concentrations

Observation: The calibration curve flattens (quadratic fit required) at the Upper Limit of Quantitation (ULOQ), or the IS peak area increases systematically in high-concentration samples.

Cause: Analyte

The Physics of the Problem (Mechanistic Insight)

To correct the data, we must model the mass spectral overlap.[3]

The Molecules[3]

The Cross-Talk Vectors

We define two contribution factors (

-

(Impurity Factor): The fraction of the IS signal that appears in the Analyte channel.[3]

-

Source: Incomplete deuteration during synthesis (presence of d0, d1, d2 species).[1]

-

-

(Natural Isotope Factor): The fraction of the Analyte signal that appears in the IS channel.[3]

-

Source: Natural abundance of

,

-

Step-by-Step Correction Protocol

Phase 1: Experimental Determination of Factors ( )[1]

Step 1: Determine

-

Prepare a neat solution of Unlabeled Paraxanthine at the ULOQ concentration (no IS added).

-

Record the peak area in the Analyte Channel (

) and the IS Channel ( -

Calculate:

[1]

Step 2: Determine

-

Prepare a neat solution of Paraxanthine-d3 at the working concentration used in your assay (no Analyte added).[2][3]

-

Record the peak area in the Analyte Channel (

) and the IS Channel ( -

Calculate:

[1]

Phase 2: Mathematical Correction Workflow

Use the following logic to correct raw data before regression analysis.

Figure 1: Logical workflow for sequential isotopic correction. Note that the IS correction is typically performed first to establish a clean baseline for the analyte subtraction.

Phase 3: The Correction Formulas

Apply these formulas to every sample (Standards, QCs, and Unknowns).

1. Correct the Internal Standard Area:

2. Correct the Analyte Area:

3. Calculate Response Ratio:

Data Presentation: Impact of Correction

The following table demonstrates the impact of correction on a hypothetical calibration standard at the Lower Limit of Quantitation (LLOQ).

| Parameter | Raw Data (Uncorrected) | Corrected Data | Impact |

| Analyte Area | 1,500 counts | 1,200 counts | -20% (Removed IS impurity signal) |

| IS Area | 100,000 counts | 100,000 counts | No change (Analyte conc. too low to affect IS) |

| Area Ratio | 0.0150 | 0.0120 | Significant intercept reduction |

| Calculated Conc. | 1.5 ng/mL | 1.2 ng/mL | Improved Accuracy |

Scenario:

Frequently Asked Questions (FAQ)

Q: Can I just increase the mass resolution to avoid this?

A: For the Analyte

Q: My Paraxanthine-d3 label is on the N1-methyl group. Does this matter?

A: YES. The primary fragmentation pathway for paraxanthine (m/z 181

-

If your label is on N1, your IS transition (184

124) will produce the same product ion as the analyte. -

Recommendation: Ensure you purchase 7-methyl-d3-paraxanthine so the label is retained in the fragment (184

127).[1][3]

Q: When is correction unnecessary? A: If your IS purity is >99.9% and your analyte ULOQ is moderate (<1000 ng/mL), the errors may be within the 15% method validation acceptance criteria. However, for high-sensitivity assays or wide dynamic ranges, correction is mandatory for robustness.[1]

References

-

Isotopic Contribution Theory : Jemal, M., & Xia, Y. Q. (1999).[1][2] The need for the proper use of internal standards in LC/MS/MS quantitative analysis of drugs. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Paraxanthine Metabolism & Analysis : Fuhr, U., et al. (1996).[1][2] Biotransformation of caffeine and paraxanthine in man and its inhibition by fluquinconazole. British Journal of Clinical Pharmacology. Link

-

Cross-Signal Correction Models : Rule, G. S., et al. (2013).[1][2] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Link[1]

-

Paraxanthine Structure & Data : PubChem Database.[2][3] Paraxanthine (CID 4687).[1][2][3][5] Link

Sources

Paraxanthine-d3 ISO 17034 CRM: The Gold Standard for CYP1A2 Phenotyping

Executive Summary: The Precision Imperative

In the realm of drug development, Cytochrome P450 1A2 (CYP1A2) phenotyping is a critical checkpoint. As the primary enzyme responsible for metabolizing caffeine into paraxanthine (1,7-dimethylxanthine), CYP1A2 activity varies up to 60-fold between individuals due to genetic polymorphisms (CYP1A2*1F) and environmental factors (smoking, diet).

The Paraxanthine/Caffeine molar ratio is the accepted "gold standard" biomarker for this activity.[1] However, the accuracy of this ratio is frequently compromised by matrix effects in plasma and urine, as well as isobaric interference from theophylline.

This guide evaluates the Paraxanthine-d3 ISO 17034 Certified Reference Material (CRM) against lower-grade alternatives. We demonstrate that for regulatory submissions (FDA/EMA), the use of an ISO 17034 SIL-IS (Stable Isotope-Labeled Internal Standard) is not merely a "best practice"—it is a safeguard against analytical bias that can derail bioequivalence studies.

Technical Deep Dive: ISO 17034 vs. "Research Grade"

Many laboratories default to "Research Grade" standards to reduce costs. It is vital to understand the metrological gap between these materials.